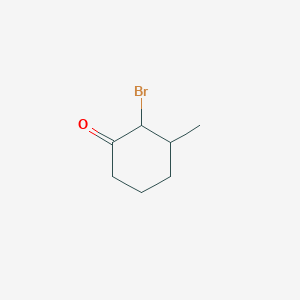

2-Bromo-3-methylcyclohexanone

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C7H11BrO |

|---|---|

分子量 |

191.07 g/mol |

IUPAC名 |

2-bromo-3-methylcyclohexan-1-one |

InChI |

InChI=1S/C7H11BrO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3 |

InChIキー |

JUAKSRQOOTYMMW-UHFFFAOYSA-N |

正規SMILES |

CC1CCCC(=O)C1Br |

製品の起源 |

United States |

Nomenclature, Stereochemistry, and Isomeric Considerations of 2 Bromo 3 Methylcyclohexanone

Systematic IUPAC Nomenclature and Derivation

The systematic name for the compound, 2-bromo-3-methylcyclohexan-1-one , is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules for naming organic compounds. nih.gov The parent structure is a six-membered carbon ring containing a ketone functional group, which is identified as "cyclohexanone." The numbering of the carbon atoms in the ring begins at the carbonyl carbon, which is assigned position 1. The ring is then numbered in a direction that gives the substituents the lowest possible locants. In this case, the bromine atom is at position 2 and the methyl group is at position 3. The substituents are listed alphabetically ("bromo" before "methyl"), leading to the full IUPAC name.

Identification of Chiral Centers and Potential Stereoisomers

The structure of 2-Bromo-3-methylcyclohexanone contains two chiral centers, which are carbon atoms bonded to four different groups. libretexts.orglibretexts.org These are located at C2 (the carbon bearing the bromine atom) and C3 (the carbon bearing the methyl group). The presence of 'n' chiral centers can lead to a maximum of 2n stereoisomers. libretexts.org For this molecule, with two chiral centers, a maximum of four stereoisomers is possible. libretexts.orgucsb.edu These stereoisomers exist as pairs of enantiomers and diastereomers.

Diastereomeric Forms and Relative Stereochemistry (e.g., cis and trans configurations)

The relative stereochemistry of the substituents on the cyclohexane (B81311) ring gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. ucsb.edu These are often referred to as geometric isomers in cyclic systems, designated as cis or trans. libretexts.org

cis-2-Bromo-3-methylcyclohexanone : In the cis isomer, the bromine atom and the methyl group are on the same side of the cyclohexane ring.

trans-2-Bromo-3-methylcyclohexanone : In the trans isomer, the bromine atom and the methyl group are on opposite sides of the ring.

These two diastereomers have distinct physical and chemical properties.

Enantiomeric Pairs and Absolute Stereochemistry (R/S configurations)

Each of the diastereomeric forms (cis and trans) is chiral and therefore exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. The absolute configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

This gives rise to the following four possible stereoisomers:

(2R, 3R)-2-Bromo-3-methylcyclohexanone

(2S, 3S)-2-Bromo-3-methylcyclohexanone (the enantiomer of the 2R, 3R isomer)

(2R, 3S)-2-Bromo-3-methylcyclohexanone

(2S, 3R)-2-Bromo-3-methylcyclohexanone (the enantiomer of the 2R, 3S isomer)

The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between any other pairing (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.

Conformational Isomerism within the Cyclohexanone (B45756) Ring System

The cyclohexane ring is not planar and exists in various conformations to relieve angle and torsional strain. msu.edubyjus.com The most stable of these is the chair conformation. wikipedia.orgchemistrytalk.org

Cyclohexanone Ring Conformations (e.g., Chair, Half-Chair, Boat forms)

The introduction of a carbonyl group in the cyclohexane ring to form cyclohexanone slightly alters the geometry. The most stable conformation is still a chair-like structure. acs.org Other higher-energy conformations include the boat, twist-boat, and half-chair forms. wikipedia.org The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens. chemistrytalk.org The twist-boat is more stable than the pure boat form, and the half-chair is a high-energy intermediate in the interconversion between chair and boat forms. wikipedia.org

Influence of Bromine and Methyl Substituents on Conformational Preferences

The substituents on the cyclohexanone ring significantly influence the equilibrium between different chair conformations. In a process known as ring flipping, a chair conformation can interconvert into another chair conformation, causing axial substituents to become equatorial and vice versa. byjus.com

Generally, substituents prefer to occupy the more spacious equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orgfiveable.me The larger the substituent, the greater its preference for the equatorial position. libretexts.org For this compound, the conformational preference will depend on the relative steric demands of the bromine atom and the methyl group, as well as their positions on the ring (cis or trans).

Interconversion Pathways and Energy Barriers between Conformers and Diastereomers

The stereodynamic behavior of this compound is dictated by the energy barriers to the interconversion between its various stereoisomers. These interconversions occur via two distinct pathways: low-energy conformational changes (ring inversion) and higher-energy chemical transformations that interconvert diastereomers (epimerization).

Conformational Interconversion Pathways

For substituted cyclohexanes, the primary low-energy interconversion pathway is ring inversion, which transitions the molecule between two chair conformations through a higher-energy twist-boat intermediate. cdnsciencepub.com This process has an activation barrier of approximately 10 kcal/mol for cyclohexane itself. masterorganicchemistry.com In this compound, this inversion leads to the interchange of axial and equatorial positions for the bromo and methyl substituents.

The relative stability of the conformers, and thus the position of the equilibrium, is influenced by several factors, including steric strain and electrostatic interactions. For the trans-isomer, ring inversion interconverts the diequatorial conformer ((2e,3e)-2-bromo-3-methylcyclohexanone) and the diaxial conformer ((2a,3a)-2-bromo-3-methylcyclohexanone). The diequatorial conformer is generally more stable, as it avoids the significant steric strain from 1,3-diaxial interactions present in the diaxial form. libretexts.org For the cis-isomer, the two chair conformers have one axial and one equatorial substituent, and their relative energies depend on the specific steric and electronic effects of each group in each position. libretexts.org

Studies on the closely related 2-bromocyclohexanone (B1249149) provide insight into the energetic landscape. Research combining NMR, IR, and theoretical calculations determined the energy difference between the equatorial and axial conformers of 2-bromocyclohexanone, highlighting a strong solvent dependence. researchgate.net In the vapor phase, the equatorial conformer is less stable than the axial by 1.15 kcal mol−1. researchgate.net This preference for the axial position in non-polar environments is a known phenomenon for α-haloketones, often attributed to dipole-dipole interactions and hyperconjugation. However, in polar solvents like DMSO, the equilibrium shifts to favor the equatorial conformer. researchgate.net

Table 1: Conformational Equilibrium of 2-Bromocyclohexanone in Various Solvents

| Solvent | Conformer Free Energy Difference (Eeq − Eax) (kcal/mol) | Axial Conformer Population (%) | Equatorial Conformer Population (%) |

| Vapor Phase | 1.15 | ~86% | ~14% |

| CCl4 | 0.6 | 74% | 26% |

| DMSO | -0.5 | 30% | 70% |

| Data sourced from combined NMR, IR, and theoretical studies. researchgate.net |

Diastereomeric Interconversion Pathways

The interconversion between diastereomers, such as from a cis to a trans isomer, is not a simple conformational change. It requires the breaking and reforming of a covalent bond, a process known as epimerization. This pathway has a significantly higher energy barrier than ring inversion and does not occur spontaneously under normal conditions.

This transformation typically proceeds through an enol or enolate intermediate, which can be facilitated by either acidic or basic conditions. acs.org The formation of the planar enol or enolate intermediate temporarily removes the chirality at the α-carbon (C2), allowing for the subsequent addition of a proton (or other electrophile) from either face, leading to a mixture of diastereomers. The development of methods for the synthesis of α-halo ketones is an active area of research, with some protocols being designed to proceed without racemization. acs.org

The precise energy barrier for the epimerization of this compound has not been specifically reported, but it would be equivalent to the activation energy of the enolization reaction under given conditions. The stereoselectivity of reactions involving α-halo ketones can be complex, as the reaction pathway may not always follow a simple Curtin-Hammett kinetic scenario where the product ratio is determined by the relative energies of the transition states. nih.govnih.gov

Synthetic Methodologies for 2 Bromo 3 Methylcyclohexanone and Its Stereoisomers

Direct α-Bromination of 3-Methylcyclohexanone (B152366)

The direct bromination at the α-carbon of 3-methylcyclohexanone is a common and straightforward approach. This reaction can be catalyzed by either acid or base, proceeding through different intermediates and mechanisms, which in turn affects the product distribution.

Acid-Catalyzed Enolization and Bromination Mechanisms

Under acidic conditions, the α-bromination of 3-methylcyclohexanone proceeds through an enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. Subsequent deprotonation at the α-carbon leads to the formation of an enol. libretexts.orguobabylon.edu.iq The electron-rich double bond of the enol then attacks a bromine molecule, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst. uobabylon.edu.iq The rate of halogenation in this case is independent of the halogen concentration, indicating that the formation of the enol is the rate-limiting step. libretexts.orgpressbooks.pub

The regioselectivity of acid-catalyzed bromination is generally governed by the stability of the enol intermediate. For 3-methylcyclohexanone, two possible enols can be formed: the more substituted (thermodynamic) enol and the less substituted (kinetic) enol. In acid-catalyzed reactions, the reaction conditions often favor the formation of the more stable, more substituted enol, leading to bromination at the more substituted α-position. pressbooks.pub

Base-Catalyzed Enolate Formation and Subsequent Bromination

In the presence of a base, the α-bromination of 3-methylcyclohexanone occurs via an enolate intermediate. A base abstracts an α-proton to form a resonance-stabilized enolate anion. uci.edumasterorganicchemistry.com This enolate then acts as a nucleophile, attacking a bromine molecule to yield the α-bromo ketone. uci.edu Unlike acid-catalyzed halogenation, base-promoted halogenation is often difficult to control, and polysubstitution can occur because the introduction of the first halogen atom increases the acidity of the remaining α-protons. uci.edu

Regioselectivity Control in Bromination (e.g., Kinetic vs. Thermodynamic Enolate Formation)

The regioselectivity of the bromination of 3-methylcyclohexanone is a critical aspect, determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Thermodynamic Control: This is typically achieved at higher temperatures and with weaker, less sterically hindered bases (like NaOH or NaOR), allowing for equilibrium to be established. masterorganicchemistry.comyoutube.com Under these conditions, the more stable, more substituted enolate (the thermodynamic enolate) is preferentially formed, leading to the major product being the one brominated at the more substituted α-carbon. wikipedia.orgyoutube.com

Kinetic Control: This is favored at low temperatures with strong, sterically hindered bases such as lithium diisopropylamide (LDA). uci.edumasterorganicchemistry.com These conditions favor the faster formation of the less sterically hindered enolate (the kinetic enolate) by removing a proton from the less substituted α-carbon. uci.eduyoutube.com Consequently, the major product is the one brominated at the less substituted position.

| Control Type | Conditions | Intermediate Favored | Major Product |

| Thermodynamic | Higher temperatures, weaker bases (e.g., NaOH) | More substituted (thermodynamic) enolate | Bromination at the more substituted α-carbon |

| Kinetic | Low temperatures, strong/bulky bases (e.g., LDA) | Less substituted (kinetic) enolate | Bromination at the less substituted α-carbon |

Stereoselectivity Control in Bromination (e.g., Axial vs. Equatorial Attack)

The stereochemical outcome of the bromination of 3-methylcyclohexanone is influenced by the direction of the electrophilic attack on the enol or enolate intermediate. The intermediate, being planar, can be attacked from either the axial or equatorial face of the ring. The preferred direction of attack is often dictated by steric factors. For instance, in the reduction of cyclohexanones, smaller nucleophiles tend to attack from the axial direction to relieve torsional strain, while bulkier reagents prefer the less sterically hindered equatorial approach. windows.net A similar principle can be applied to the bromination reaction. The approach of the brominating agent will be influenced by the steric hindrance posed by the substituents on the cyclohexane (B81311) ring, including the methyl group at the 3-position. The interplay of these steric interactions determines the ratio of the resulting diastereomers.

Evaluation of Various Brominating Agents (e.g., Br₂, NBS, Dioxane Dibromide)

A variety of brominating agents can be employed for the α-bromination of ketones, each with its own advantages and limitations in terms of reactivity, selectivity, and handling.

Molecular Bromine (Br₂): This is a common and powerful brominating agent. uobabylon.edu.iq However, it is highly corrosive and toxic, and its reactions can sometimes be difficult to control, potentially leading to over-bromination. sci-hub.se It is often used in a solvent like acetic acid. uobabylon.edu.iqpressbooks.pub

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine. organic-chemistry.orgresearchgate.net It is a solid, making it easier and safer to handle. sci-hub.se NBS is often used in radical reactions but can also be used for electrophilic bromination, particularly in the presence of an acid catalyst. organic-chemistry.org

Dioxane Dibromide: This is a solid complex of dioxane and bromine, which serves as a convenient and safer source of bromine. nih.gov It can be used for the regioselective bromination of various substrates under solvent-free conditions. nih.gov

Other brominating agents that have been developed to offer varying degrees of success and selectivity include copper(II) bromide, pyridinium (B92312) tribromide, and various other N-bromo compounds. thieme-connect.de

| Brominating Agent | Characteristics | Common Applications |

| **Molecular Bromine (Br₂) ** | Powerful, corrosive, toxic | General α-bromination of ketones |

| N-Bromosuccinimide (NBS) | Milder, selective, solid | Allylic bromination, α-bromination of ketones |

| Dioxane Dibromide | Solid, safer source of bromine | Regioselective bromination |

Asymmetric Synthesis Approaches to Enantioenriched Forms

The synthesis of enantioenriched 2-bromo-3-methylcyclohexanone is a significant challenge in stereoselective synthesis. Achieving high enantioselectivity requires the use of chiral auxiliaries, catalysts, or reagents that can differentiate between the two enantiotopic faces of the enol or enolate intermediate.

While specific, detailed, and widely applicable methods for the direct asymmetric bromination of 3-methylcyclohexanone to yield enantioenriched this compound are not extensively documented in the provided search results, the principles of asymmetric synthesis can be applied. univpancasila.ac.id This could involve the use of chiral bases to effect an enantioselective deprotonation, or the use of a chiral brominating agent. Another approach could be the rhodium-catalyzed asymmetric addition of a nucleophile to a cyclohexenone derivative to create a chiral center, which could then be further manipulated. ntu.edu.sg For instance, rhodium-catalyzed asymmetric addition of phenylboronic acid to cyclohexenone has been shown to produce enantioenriched (S)-3-phenylcyclohexanone in high yield and enantiomeric excess. ntu.edu.sg Similar strategies could potentially be adapted for the synthesis of the target molecule.

Chiral Auxiliaries in α-Bromination Strategies

Chiral auxiliaries are compounds that can be temporarily attached to a substrate molecule to direct a reaction diastereoselectively. uwindsor.ca After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. uwindsor.ca A common strategy involves converting the ketone into a chiral enolate equivalent, such as a chiral hydrazone. For instance, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are well-known chiral auxiliaries derived from proline. uwindsor.ca These can be reacted with 3-methylcyclohexanone to form a chiral hydrazone. The resulting hydrazone can then be deprotonated to form a chiral enolate, which subsequently reacts with a brominating agent. The steric hindrance provided by the chiral auxiliary directs the approach of the brominating agent, leading to the preferential formation of one diastereomer. Finally, cleavage of the hydrazone would yield the enantiomerically enriched this compound. uwindsor.ca

Another prominent example of chiral auxiliary use is the Evans aldol (B89426) reaction, which employs N-acyloxazolidinones derived from amino acids to achieve highly diastereoselective transformations. uwindsor.catcichemicals.com While this is primarily an aldol reaction, the principles of using a chiral auxiliary to create a specific enolate and control the approach of an electrophile are directly applicable to α-bromination.

| Chiral Auxiliary Type | General Principle | Example Auxiliary |

| Chiral Hydrazones | Formation of a chiral hydrazone from the ketone, followed by diastereoselective bromination of the corresponding aza-enolate. | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) |

| N-Acyloxazolidinones | Acylation of the auxiliary, formation of a specific Z-enolate, and diastereoselective reaction with an electrophile. | Evans Auxiliaries (derived from valinol or phenylalaninol) uwindsor.ca |

Organocatalytic Asymmetric α-Bromination of Ketones

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts. rsc.org The enantioselective α-bromination of ketones can be achieved using chiral secondary amines, such as proline derivatives. rsc.orgnih.gov These catalysts react with the ketone to form a chiral enamine intermediate. This enamine then preferentially reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), from one face, leading to an enantiomerically enriched product after hydrolysis. nih.govnih.gov

Research has shown that catalysts like C2-symmetric diphenylpyrrolidine and imidazolidine (B613845) derivatives can effectively catalyze the α-bromination of ketones with high enantioselectivity (up to 94% ee). rsc.org The choice of solvent can also be critical; for example, highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote these reactions, potentially by stabilizing charged intermediates. nih.gov

| Catalyst Type | Brominating Agent | Key Features | Reported Enantiomeric Excess (ee) |

| C2-Symmetric Imidazolidine | N-Bromosuccinimide (NBS) | Effective for α-bromination of ketones. rsc.org | Up to 94% rsc.org |

| Jørgensen–Hayashi Type Catalyst | N-Bromosuccinimide (NBS) | Operates at convenient temperatures with low catalyst loading. nih.gov | Not specified for this substrate |

Metal-Catalyzed Enantioselective Bromination Methodologies

Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric reactions. chemie-brunschwig.ch In the context of α-bromination, metal-catalyzed approaches often involve the formation of a metal enolate, with the chiral ligand environment dictating the stereochemical outcome of the subsequent reaction with a bromine source. Metals such as copper, nickel, and cobalt have been employed in related enantioconvergent cross-coupling reactions involving α-bromo carbonyl compounds, highlighting their potential for controlling stereochemistry at a carbon bearing a bromine atom. nih.govacs.org

For instance, cobalt complexes with bis(oxazoline) ligands have been used in the enantioconvergent cross-coupling of racemic α-bromo esters with arylzinc reagents, achieving high yields and enantiomeric excesses. nih.govacs.org Similarly, copper-catalyzed systems have been developed for asymmetric reactions. mdpi.com While specific examples for the direct enantioselective bromination of 3-methylcyclohexanone are not prevalent in the reviewed literature, these related transformations demonstrate the principle and feasibility of using chiral metal catalysts to control the stereochemistry in the synthesis of compounds like this compound. nih.govacs.org

Indirect Synthetic Pathways and Functional Group Transformations

Besides direct α-bromination, this compound can be synthesized through multi-step sequences involving the formation of the cyclohexanone (B45756) ring or derivatization from other precursors.

Cyclization Reactions to Form the Cyclohexanone Ring Incorporating Halogen and Methyl Moieties

It is conceivable to construct the this compound ring system through intramolecular cyclization reactions. One potential, though not explicitly documented, approach could involve the cyclization of a suitably substituted acyclic precursor. For example, an ester with a methyl group and a latent bromine-bearing carbon at appropriate positions could undergo a Dieckmann condensation or a related intramolecular reaction to form the six-membered ring. The challenge lies in the synthesis of the specific acyclic precursor required for such a transformation.

Derivatization from Related Halogenated or Methylated Cyclohexanone Precursors

A more common and practical approach is the derivatization of readily available cyclohexanone precursors. The most direct method is the bromination of 3-methylcyclohexanone. avantorsciences.commacmillanlearning.com This reaction, typically carried out with bromine in a suitable solvent like methanol (B129727), can produce a mixture of stereoisomers. thieme-connect.deorgsyn.org The regioselectivity of bromination depends on whether the reaction is under kinetic or thermodynamic control. msuniv.ac.in

Another strategy involves the conjugate addition of a methyl group to a brominated enone. For example, this compound has been synthesized via the conjugate addition of trimethylaluminum (B3029685) to 2-bromo-2-cyclohexen-1-one, using copper bromide as a catalyst. researchgate.net This method offers a high degree of control over the placement of both the methyl and bromo substituents.

| Precursor | Reagents | Reaction Type |

| 3-Methylcyclohexanone | Bromine (Br₂) in Methanol | Electrophilic α-bromination thieme-connect.deorgsyn.org |

| 2-Bromo-2-cyclohexen-1-one | Trimethylaluminum, Copper Bromide (CuBr) | Conjugate Addition researchgate.net |

Chromatographic and Crystallographic Methods for Isomer Separation and Purification

The synthesis of this compound often results in a mixture of diastereomers and enantiomers. The separation and purification of these isomers are crucial for obtaining stereochemically pure compounds.

Chromatographic Methods: Column chromatography using silica (B1680970) gel is a standard method for purifying the crude product and separating diastereomers. thieme-connect.dersc.org The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is optimized to achieve the best separation. For the separation of enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice. researchgate.net Alternatively, the racemic ketone can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. psu.edu After separation, the chiral derivatizing agent is cleaved to yield the pure enantiomers. psu.edu

Crystallographic Methods: Fractional crystallization can sometimes be employed to separate diastereomers if they have sufficiently different solubilities. This method relies on carefully controlling the solvent and temperature to induce the crystallization of one diastereomer while the other remains in solution. For enantiomers, a similar principle can be applied after derivatization with a chiral resolving agent to form diastereomeric salts that may have different crystallization properties.

| Method | Application | Principle |

| Column Chromatography (Silica Gel) | Purification from byproducts and separation of diastereomers. | Differential adsorption of compounds to the stationary phase. thieme-connect.de |

| Chiral HPLC | Separation of enantiomers. | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net |

| Derivatization followed by HPLC | Separation of enantiomers. | Conversion of enantiomers into diastereomers, which are separable on achiral columns. psu.edu |

| Fractional Crystallization | Separation of diastereomers or diastereomeric salts. | Differences in solubility leading to selective crystallization. |

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous materials, the design of energy-efficient processes, and the minimization of waste. The synthesis of this compound provides a relevant case study for the application of these principles.

The choice of solvent is a critical factor in the environmental footprint of a chemical reaction. Many traditional bromination reactions utilize chlorinated solvents, which are often toxic and environmentally persistent. Green chemistry encourages the use of safer alternatives or, ideally, the elimination of solvents altogether.

Solvent-Free Synthesis:

A highly effective and environmentally friendly approach to the bromination of ketones is the use of solvent-free reaction conditions. The reaction of 3-methylcyclohexanone with N-bromosuccinimide (NBS) can be conducted without a solvent, a method that has proven successful for various other ketones. psu.edursc.org In this approach, the solid or liquid reactants are mixed directly, often at room temperature. This method significantly reduces waste as it eliminates the need for a reaction solvent and often simplifies the work-up procedure, which may only require washing with water to remove the succinimide (B58015) byproduct. psu.edursc.org For similar cyclic ketones, this solvent-free method has been shown to produce high yields of the monobrominated product with high selectivity. psu.edu

"On Water" Synthesis:

Another green alternative is the use of water as the reaction medium, a concept often referred to as "on water" chemistry. The bromination of ketones can be effectively carried out in an aqueous system using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). rsc.orgrsc.orgscribd.com This method is inherently safer and more environmentally friendly as it avoids the use of organic solvents and utilizes readily available and inexpensive reagents. The reaction proceeds at room temperature, and the in situ generation of bromine from the oxidation of HBr by H₂O₂ minimizes the handling of hazardous elemental bromine. rsc.orgscribd.comresearchgate.net This "on water" system has been successfully applied to a variety of cyclic ketones, demonstrating high selectivity for monobromination. rsc.orgrsc.org

A general procedure for the "on water" bromination of a cyclic ketone involves suspending the substrate in water, followed by the portion-wise addition of aqueous HBr and H₂O₂. The reaction is typically stirred at room temperature for several hours. The product can then be extracted using a minimal amount of an organic solvent, which can be chosen for its lower environmental impact and ease of recycling.

Table 1: Comparison of Greener Solvent Strategies for Bromination

| Strategy | Reagents | Conditions | Advantages |

| Solvent-Free | 3-Methylcyclohexanone, N-Bromosuccinimide (NBS) | Room Temperature, Direct Mixing | No organic solvent waste, simplified work-up, high yields reported for similar ketones. psu.edursc.org |

| "On Water" | 3-Methylcyclohexanone, H₂O₂, HBr | Room Temperature, Aqueous Suspension | Avoids organic solvents, uses inexpensive and safer reagents, in situ generation of bromine. rsc.orgrsc.orgscribd.com |

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The traditional bromination of ketones often utilizes molecular bromine (Br₂), which, while effective, can have a lower atom economy, especially when considering the formation of byproducts. A more favorable alternative from an atom economy perspective is the use of N-bromosuccinimide (NBS).

Calculating Atom Economy for the Synthesis of this compound with NBS:

The reaction of 3-methylcyclohexanone with NBS to produce this compound and succinimide can be represented as follows:

C₇H₁₂O + C₄H₄BrNO₂ → C₇H₁₁BrO + C₄H₅NO₂

To calculate the atom economy, we use the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Methylcyclohexanone | C₇H₁₂O | 112.17 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| This compound | C₇H₁₁BrO | 191.07 |

| Succinimide | C₄H₅NO₂ | 99.09 |

Atom Economy = (191.07 / (112.17 + 177.98)) x 100% ≈ 65.9%

An atom economy of approximately 65.9% for the NBS-mediated bromination is a significant improvement over many traditional methods. The primary byproduct, succinimide, is a relatively benign and water-soluble compound that can be easily removed during work-up. psu.edu In contrast, methods using elemental bromine can lead to the formation of hydrogen bromide as a byproduct, which is corrosive and requires neutralization, thus generating more waste in the form of salts.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable route to chiral compounds. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of stereoisomers of this compound, biocatalysis presents a promising avenue.

Enzymatic Bromination:

Halogenase enzymes, particularly flavin-dependent halogenases (FDHs), are capable of catalyzing the selective halogenation of organic substrates. chemrxiv.org These enzymes use a halide salt (e.g., sodium bromide) and molecular oxygen as the halogen source and terminal oxidant, respectively, making them inherently green catalysts. chemrxiv.org Engineered FDHs have demonstrated the ability to perform enantioselective bromination on various substrates, including the intramolecular bromoetherification of olefins. chemrxiv.org

While direct enzymatic bromination of 3-methylcyclohexanone to yield a specific stereoisomer of this compound is an area of ongoing research, the potential exists. The process would likely involve the enol or enolate of 3-methylcyclohexanone as the substrate for the halogenase. The enzyme's chiral active site would then direct the bromine atom to a specific face of the enol, resulting in the formation of a single enantiomer or a highly enriched mixture of one enantiomer of the product.

Furthermore, enzymatic cascades have been developed that combine the activity of a ketoreductase (KRED) to generate a chiral alcohol, which then undergoes an FDH-catalyzed halocyclization. chemrxiv.org This demonstrates the potential for multi-enzyme systems to construct complex chiral halogenated molecules.

Enzymatic Reduction of α-Halo Ketones:

Another biocatalytic strategy involves the asymmetric reduction of a prochiral α-halo ketone. While this would be applied to a precursor of this compound, it highlights the utility of enzymes in creating chiral centers in halogenated cyclic systems. Carbonyl reductases (CREDs) have been used for the highly stereoselective reduction of α-chloro ketones to their corresponding chiral α-chloro alcohols. acs.org This approach could potentially be adapted to the reduction of a precursor like 2-bromo-3-methyl-2-cyclohexen-1-one to generate a specific stereoisomer of 2-bromo-3-methylcyclohexanol, which could then be oxidized to the desired ketone.

The development of biocatalytic methods for the direct, stereoselective synthesis of this compound is a promising frontier in green chemistry, offering the potential for highly efficient and environmentally friendly production of these valuable chiral building blocks.

Structural Analysis and Conformational Studies of 2 Bromo 3 Methylcyclohexanone

Spectroscopic Methods for Structural Elucidation

The determination of the precise structure of 2-Bromo-3-methylcyclohexanone, which has two stereocenters and can exist as four stereoisomers, relies on a combination of advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for establishing the connectivity and stereochemistry of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are indispensable in this process.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connections between adjacent protons in the cyclohexanone (B45756) ring, confirming the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for placing the carbonyl group, the bromine atom, and the methyl group by observing correlations between the methyl protons and carbons C2, C3, and C4, as well as correlations from protons on C2 and C6 to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It detects through-space interactions between protons that are in close proximity. For instance, a NOESY experiment can distinguish between the cis and trans isomers by observing the presence or absence of a cross-peak between the proton on the bromine-bearing carbon (C2) and the protons of the methyl group on C3. The conformation of the cyclohexanone ring, whether it is in a chair or boat conformation, can also be inferred from the observed NOE signals.

| Illustrative NMR Data for a Diastereomer of this compound | |

| Technique | Observed Correlation |

| COSY | Correlation between H2 and H3, H3 and H4 protons, etc. |

| HSQC | Correlation between C2-H2, C3-H3, CH₃-H₃, etc. |

| HMBC | Correlation from methyl protons to C2, C3, and C4. |

| NOESY | Presence or absence of correlation between H2 and methyl protons to determine cis/trans relationship. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods like Infrared (IR) and Raman are fundamental for identifying the functional groups present in this compound.

IR Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1715-1730 cm⁻¹. The position of this band can be influenced by the presence of the adjacent bromine atom. The C-Br stretching vibration is also observable, usually in the lower frequency region of the spectrum (500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR. The C-Br stretch, however, often gives a strong Raman signal.

| Illustrative Vibrational Spectroscopy Data | |

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| Carbonyl (C=O) Stretch | 1715 - 1730 |

| C-Br Stretch | 500 - 600 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula (C₇H₁₁BrO). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M and M+2 peak pattern, which is a clear indicator of the presence of a single bromine atom in the molecule.

Fragmentation Patterns: Electron ionization (EI) mass spectrometry leads to predictable fragmentation of the molecule. Common fragmentation pathways for this compound would include the loss of the bromine atom (M-Br), the loss of a methyl group (M-CH₃), and cleavage of the cyclohexanone ring. The analysis of these fragment ions helps to piece together the structure of the molecule.

Chiroptical Spectroscopy

Given that this compound is a chiral molecule, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for determining the enantiomeric excess and assigning the absolute configuration of its stereoisomers.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The "axial halo-ketone rule" is a well-established empirical rule that relates the sign of the Cotton effect in the ORD curve of a chiral cyclohexanone to its stereochemistry. For this compound, the conformation of the bromine atom (axial or equatorial) relative to the carbonyl group will dictate the sign of the Cotton effect, providing insight into the absolute configuration. dss.go.th

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Similar to ORD, the sign of the CD band corresponding to the n→π* transition of the carbonyl group can be used to determine the absolute configuration of the molecule, based on the octant rule for ketones.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a single-crystal X-ray diffraction study of this compound has not been reported. However, if such a study were to be conducted, it would provide the most definitive structural information in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

An X-ray crystal structure would reveal:

The precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsion angles.

The preferred conformation of the cyclohexanone ring in the solid state.

The relative stereochemistry of the bromine and methyl substituents.

Conformational Equilibrium and Energetics

The conformational equilibrium of this compound is primarily dictated by the chair conformations of the cyclohexane (B81311) ring. For each diastereomer (cis and trans), two chair conformers are in equilibrium. The relative energies of these conformers determine the predominant species at equilibrium. The key factors influencing this equilibrium are the steric bulk of the substituents (bromine and methyl groups) and stereoelectronic interactions, such as the anomeric and gauche effects.

Due to the presence of two chiral centers at the C2 and C3 positions, this compound exists as two pairs of enantiomers: (2R,3R)/(2S,3S) (trans) and (2R,3S)/(2S,3R) (cis). The relative stability of these diastereomers and their respective conformers is influenced by the axial or equatorial positioning of the bromine and methyl groups.

In the absence of direct quantitative data for this compound, the conformational equilibrium of 2-bromocyclohexanone (B1249149) provides a valuable reference. For 2-bromocyclohexanone, the equilibrium between the axial and equatorial conformers has been extensively studied. tandfonline.com The preference for the axial conformation in non-polar solvents is a well-documented phenomenon for 2-halocyclohexanones. tandfonline.comtandfonline.com

For the cis-isomer of this compound, one chair conformer would have the bromine axial and the methyl group equatorial (ax, eq), while the other would have the bromine equatorial and the methyl group axial (eq, ax). For the trans-isomer, the conformers would be diaxial and diequatorial. The steric strain associated with 1,3-diaxial interactions would be a significant factor. A methyl group in the axial position introduces significant steric strain. Conversely, the bromine atom, despite its size, may prefer the axial position due to stereoelectronic effects. csus.edu

The following table, based on data for 2-bromocyclohexanone, illustrates the typical influence of solvent on the conformational equilibrium, which can be considered indicative of the behavior of the bromo-substituent in this compound.

Table 1: Conformational Equilibrium of 2-Bromocyclohexanone in Various Solvents

| Solvent | % Axial Conformer | % Equatorial Conformer |

|---|---|---|

| CCl4 | 74 | 26 |

| DMSO | 30 | 70 |

Data derived from studies on 2-bromocyclohexanone and is intended to be illustrative for the bromo-substituent in this compound. tandfonline.com

The preference for the axial orientation of the bromine atom in 2-bromocyclohexanone in non-polar solvents is attributed to the anomeric effect. dokumen.pub The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at an anomeric carbon (the carbon adjacent to a heteroatom in a ring) to adopt an axial orientation. In the context of 2-halocyclohexanones, this is often referred to as a generalized anomeric effect. tandfonline.comtandfonline.com This effect is rationalized by a stabilizing hyperconjugative interaction between the lone pair of the carbonyl oxygen and the antibonding σ* orbital of the carbon-bromine bond (n -> σ*C-Br). This interaction is maximized when the bromine atom is in the axial position. tandfonline.com

Theoretical studies on 2-bromocyclohexanone have shown that the generalized anomeric effect is a significant factor in stabilizing the axial conformation. tandfonline.com The strength of this effect increases with the polarizability of the halogen, hence being more pronounced for bromine compared to chlorine. tandfonline.comtandfonline.com

The conformational equilibrium of substituted cyclohexanones is sensitive to both temperature and the polarity of the solvent. nih.govclaudiozannoni.itresearchgate.netfrontiersin.orgnih.govresearchgate.net An increase in temperature generally leads to a population of higher energy conformers. Therefore, for this compound, an increase in temperature would likely decrease the population of the most stable conformer and increase the population of less stable ones.

The solvent has a profound effect on the conformational equilibrium, primarily due to the different dipole moments of the axial and equatorial conformers. tandfonline.comnih.govfrontiersin.orgnih.govresearchgate.net The equatorial conformer of 2-bromocyclohexanone has a larger dipole moment than the axial conformer. Consequently, polar solvents, which can better stabilize the larger dipole moment, tend to shift the equilibrium towards the equatorial conformer. tandfonline.com This is clearly demonstrated in the data for 2-bromocyclohexanone, where the percentage of the equatorial conformer increases dramatically when moving from a non-polar solvent like carbon tetrachloride (CCl4) to a polar solvent like dimethyl sulfoxide (B87167) (DMSO). tandfonline.com A similar trend would be expected for this compound.

The following table summarizes the expected influence of solvent and temperature on the conformational equilibrium of this compound, based on general principles and data from related compounds.

Table 2: Predicted Influence of Environmental Factors on Conformational Equilibrium

| Factor | Influence on Equilibrium | Expected Predominant Conformer in Non-Polar Solvent | Expected Predominant Conformer in Polar Solvent |

|---|---|---|---|

| Temperature Increase | Shifts equilibrium towards higher energy conformers | Decrease in the population of the most stable conformer | Decrease in the population of the most stable conformer |

| Solvent Polarity Increase | Shifts equilibrium towards the conformer with the larger dipole moment | Shift towards equatorial bromine | Shift towards equatorial bromine |

This table is a qualitative prediction based on established principles of conformational analysis.

Reactivity and Reaction Mechanisms of 2 Bromo 3 Methylcyclohexanone

Reactions Involving the α-Bromine Moiety

The bromine atom at the α-position to the carbonyl group is a good leaving group, making this carbon atom a prime target for several types of reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The specific mechanism, whether SN1, SN2, or SN2', is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the substrate's stereochemistry.

The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemicalnote.comlibretexts.org In contrast, the SN2 (bimolecular nucleophilic substitution) reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.com

| Reaction Type | Mechanism | Rate Determining Step | Stereochemistry | Substrate Preference |

| SN1 | Two-step (carbocation intermediate) | Formation of carbocation | Racemization (mixture of inversion and retention) | Tertiary > Secondary > Primary |

| SN2 | One-step (concerted) | Nucleophilic attack and leaving group departure | Inversion of configuration | Methyl > Primary > Secondary > Tertiary |

Stereochemical Course and Retention/Inversion of Configuration

The stereochemical outcome of a nucleophilic substitution reaction on 2-bromo-3-methylcyclohexanone is a key indicator of the underlying mechanism.

SN1 Reactions: The formation of a planar carbocation intermediate in an SN1 reaction allows the nucleophile to attack from either face, leading to a mixture of products with both retention and inversion of configuration at the chiral center. libretexts.orgmasterorganicchemistry.com This often results in a racemic or partially racemized product if the starting material is optically active. chemicalnote.com

SN2 Reactions: The SN2 mechanism involves a backside attack by the nucleophile, which leads to a complete inversion of the stereochemical configuration at the reaction center, akin to an umbrella turning inside out. chemicalnote.comfiveable.me

Intramolecular Cyclization Reactions Involving Bromine

The presence of both an electrophilic carbon (C-Br) and a nucleophilic center (the enolate of the ketone) within the same molecule can lead to intramolecular cyclization reactions. These reactions can be induced by various reagents, including samarium(II) iodide, and can also be achieved through electrolysis. clockss.org For instance, the intramolecular cyclization of related carbonyl compounds with α,β-unsaturated systems has been shown to produce bicyclic ketols. clockss.org

Elimination Reactions (E1, E2) Leading to α,β-Unsaturated Ketones

Treatment of this compound with a base can lead to the elimination of hydrogen bromide (HBr), forming an α,β-unsaturated ketone. pressbooks.pub The two primary mechanisms for this transformation are the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. libretexts.org

E1 Reaction: This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a base to form the double bond. libretexts.org

E2 Reaction: This is a concerted, one-step process where the base removes a proton from a β-carbon at the same time as the leaving group departs. numberanalytics.com

Regioselectivity (e.g., Zaitsev vs. Hofmann products) and Stereoselectivity of Elimination

The regioselectivity of the elimination reaction determines which constitutional isomer of the α,β-unsaturated ketone is formed.

Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted (and therefore more stable) alkene, known as the Zaitsev product. libretexts.orglibretexts.org This is the common outcome when using small, strong bases. msu.edu

Hofmann Elimination: In contrast, the use of bulky bases, such as potassium tert-butoxide, can lead to the preferential formation of the less substituted alkene, known as the Hofmann product. numberanalytics.commsuniv.ac.in This is due to steric hindrance, where the bulky base has easier access to the less sterically hindered proton.

The stereoselectivity of E2 reactions is also significant. These reactions typically require an anti-periplanar arrangement of the proton being removed and the leaving group. numberanalytics.comchemistrysteps.com In cyclohexane (B81311) systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. msu.edupearson.com This stereochemical constraint can significantly influence the reaction rate and the specific product formed. msu.edu

Reductive Dehalogenation Pathways

The bromine atom in this compound can be removed and replaced with a hydrogen atom through a process called reductive dehalogenation. This can be achieved using various reducing agents. Common methods include the use of tributyltin hydride with a radical initiator like AIBN, or zinc in acetic acid. askfilo.com Metal hydrides such as lithium aluminum hydride (LAH) and sodium borohydride (B1222165) can also be employed for this purpose. datapdf.com Fungal biotransformations have also been shown to effect hydrolytic dehalogenation of related bicyclic halolactones. researchgate.net

Rearrangement Reactions (e.g., Favorskii-type Rearrangements)

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, which, in the presence of a base, typically rearrange to form a ring-contracted carboxylic acid derivative. vaia.com For this compound, this reaction is initiated by the abstraction of an acidic α-proton. The presence of a methyl group at the 3-position influences which proton is removed. Deprotonation can occur at the C6 position, leading to a specific enolate.

The generally accepted mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate. scite.ai Following the formation of the enolate at the C6 position, an intramolecular SN2 reaction occurs where the enolate attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a bicyclic cyclopropanone intermediate.

This highly strained intermediate is then subject to nucleophilic attack by the base used in the reaction, such as a hydroxide (B78521) or alkoxide ion. The attack occurs at the carbonyl carbon, leading to the cleavage of the cyclopropanone ring. In the case of this compound, this ring opening would result in the formation of a 2-methylcyclopentanecarboxylic acid derivative. The regiochemistry of the ring opening is directed to form the more stable carbanion. The reaction with sodium methoxide, for example, would yield methyl 2-methylcyclopentanecarboxylate. researchgate.net

| Reactant | Reagent/Base | Key Intermediate | Product |

|---|---|---|---|

| This compound | Sodium Hydroxide (NaOH) in Water | Bicyclo[4.1.0]heptan-2-one derivative | 2-Methylcyclopentanecarboxylic acid |

| This compound | Sodium Methoxide (NaOMe) in Methanol (B129727) | Bicyclo[4.1.0]heptan-2-one derivative | Methyl 2-methylcyclopentanecarboxylate |

Reactions Involving the Carbonyl Group

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Hydride Reductions)

The carbonyl group in this compound is an electrophilic center susceptible to attack by various nucleophiles. These reactions convert the ketone into a tertiary alcohol, with the nucleophile adding to the carbonyl carbon. pressbooks.pub

Grignard and Organolithium Reagents: The addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) results in the formation of a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org The nucleophilic alkyl or aryl group from the reagent attacks the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol. For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by an acid quench would produce 1,3-dimethyl-2-bromocyclohexanol. It is important to note that the basic nature of these reagents can also promote side reactions, such as elimination or enolization.

Hydride Reductions: Reducing agents that deliver a hydride ion (H⁻), such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), reduce the ketone to a secondary alcohol. lookchem.com The hydride attacks the carbonyl carbon, forming an alkoxide intermediate which is then protonated during workup to give 2-bromo-3-methylcyclohexanol. The stereochemistry of the resulting alcohol depends on the steric hindrance around the carbonyl group, which dictates the face from which the hydride attacks.

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | Grignard Reaction | 1,3-Dimethyl-2-bromocyclohexanol |

| This compound | 1. Phenyllithium (C₆H₅Li) 2. H₃O⁺ | Organolithium Addition | 2-Bromo-3-methyl-1-phenylcyclohexanol |

| This compound | 1. Sodium borohydride (NaBH₄) 2. Workup | Hydride Reduction | 2-Bromo-3-methylcyclohexanol |

Enamine and Imine Formation

The carbonyl group of this compound can react with primary or secondary amines in acid-catalyzed condensation reactions. libretexts.org

Imine Formation: Reaction with a primary amine (R-NH₂) leads to the formation of an imine (a compound containing a C=N double bond). The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org The acidic conditions required for this reaction can sometimes lead to competing reactions, such as rearrangement or elimination, given the α-bromo substitution.

Enamine Formation: Secondary amines (R₂NH) react with this compound to form an enamine. masterorganicchemistry.com After the initial formation of a carbinolamine and then an iminium ion, a proton is removed from an adjacent carbon to form the C=C double bond of the enamine. Due to steric hindrance from the methyl group and the bromine atom, the deprotonation is likely to occur at the C6 position, leading to the formation of 2-bromo-3-methyl-1-(dialkylamino)cyclohex-1-ene. Enamines are valuable synthetic intermediates due to the nucleophilicity of their α-carbon. jst.go.jp

| Reactant | Reagent | Conditions | Product Type | Example Product |

|---|---|---|---|---|

| This compound | Methylamine (CH₃NH₂) | Acid catalyst (e.g., TsOH) | Imine | N-(2-bromo-3-methylcyclohexylidene)methanamine |

| This compound | Pyrrolidine | Acid catalyst (e.g., TsOH), Dean-Stark trap | Enamine | 1-(2-Bromo-3-methylcyclohex-1-en-1-yl)pyrrolidine |

Reactions Involving Acidic α-Hydrogens Beyond the Brominated Position

The α-hydrogens at the C6 position of this compound are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions.

Enolate Formation and Subsequent Alkylation/Acylation Reactions

The formation of an enolate from an unsymmetrical ketone like this compound can lead to a mixture of regioisomers. However, the use of a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, which results from the deprotonation of the less sterically hindered C6 position. utexas.edulibretexts.org

Alkylation: Once formed, this enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the C6 position. libretexts.orgpressbooks.pub For instance, treating this compound with LDA followed by the addition of methyl iodide would yield 2-bromo-3,6-dimethylcyclohexanone. The success of this reaction depends on the alkyl halide, with primary halides being the most effective. pressbooks.pub

Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide or anhydride. This introduces an acyl group at the C6 position, leading to the formation of a β-dicarbonyl compound.

| Reaction | Base | Electrophile | Product |

|---|---|---|---|

| Alkylation | Lithium diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 2-Bromo-3,6-dimethylcyclohexanone |

| Acylation | Lithium diisopropylamide (LDA) | Acetyl Chloride (CH₃COCl) | 6-Acetyl-2-bromo-3-methylcyclohexanone |

Aldol (B89426) and Related Condensation Reactions

The enolate generated from this compound at the C6 position can also act as a nucleophile in aldol-type reactions. It can attack the carbonyl group of an aldehyde or another ketone. masterorganicchemistry.com

In a crossed aldol reaction, the pre-formed enolate of this compound is added to an aldehyde (e.g., benzaldehyde) that cannot enolize. This prevents self-condensation of the aldehyde and leads to a specific aldol addition product. The initial product is a β-hydroxy ketone, which can often be dehydrated under the reaction conditions or upon heating to yield an α,β-unsaturated ketone. rsc.org

Self-condensation is also possible, where the enolate of one molecule attacks the carbonyl group of another molecule of this compound. This reaction is generally more complex and can lead to a mixture of products.

| Reaction Type | Reagents | Initial Product | Final Product (after dehydration) |

|---|---|---|---|

| Crossed Aldol Condensation | 1. LDA 2. Benzaldehyde | 6-(Hydroxy(phenyl)methyl)-2-bromo-3-methylcyclohexanone | 6-Benzylidene-2-bromo-3-methylcyclohexanone |

| Self-Condensation | Base (e.g., LDA or NaOEt) | Aldol addition product | Dimeric α,β-unsaturated ketone |

Influence of Stereochemistry on Reaction Rates and Selectivity

The spatial arrangement of atoms, or stereochemistry, in this compound plays a pivotal role in determining the speed and direction of its chemical reactions. The cis and trans isomers of this compound, which differ in the relative orientation of the bromine atom and the methyl group, exhibit distinct reactivity profiles, particularly in elimination and substitution reactions.

In elimination reactions, such as those following an E2 mechanism, the reaction rate is highly dependent on the ability of the leaving group (bromide) and a neighboring hydrogen atom to assume an anti-periplanar conformation. This typically requires both atoms to be in axial positions in the chair conformation of the cyclohexane ring. libretexts.orgpearson.com For the cis-isomer of this compound, where the bromine and methyl group are on the same side of the ring, the bromine atom can more readily occupy an axial position, allowing for a faster E2 elimination. libretexts.org Conversely, in the trans-isomer, a conformation with an axial bromine may be less stable due to steric interactions, leading to a slower reaction rate. libretexts.orglibretexts.org

The stereochemistry also dictates the regioselectivity of elimination reactions, influencing which alkene product is formed. For instance, in the elimination of cis-2-methyl-1-chlorocyclohexane, the major product is the more stable 1-methylcyclohexene (Zaitsev's rule). libretexts.orglibretexts.org However, the trans-isomer yields the less substituted 3-methylcyclohexene (B1581247) as the main product because the required anti-periplanar arrangement of the leaving group and a β-hydrogen can only be achieved with a hydrogen at the C6 position. libretexts.orglibretexts.org A similar influence of stereochemistry on product distribution can be anticipated for this compound.

Furthermore, in nucleophilic substitution reactions, the stereochemistry of the starting material can determine the stereochemistry of the product. libretexts.org For example, SN2 reactions proceed with an inversion of configuration at the reaction center. libretexts.org The accessibility of the electrophilic carbon to the incoming nucleophile is also influenced by the steric hindrance posed by nearby groups, which differs between the cis and trans isomers.

Competitive oxidation experiments have shed light on the reactivity of related compounds. For instance, the C–1 hydrogen in cis-2-bromo-1-methylcyclohexane is abstracted about four times more readily than in 1,c-3,c-5-trimethylcyclohexane. oup.com This increased reactivity is attributed to the formation of a bromine-bridged radical intermediate. oup.com Autoxidation of cis-2-bromo-1-methylcyclohexane, followed by reduction, stereospecifically yields t-2-bromo-1-methyl-r-1-cyclohexanol. oup.com In contrast, the trans-isomer undergoes autoxidation at a much slower rate. oup.com

Table 1: Influence of Stereoisomerism on Reaction Outcomes

| Reactant Isomer | Reaction Type | Relative Rate | Major Product(s) | Key Stereochemical Factor |

| cis-2-alkyl-halocyclohexane | E2 Elimination | Faster | More substituted alkene (Zaitsev product) | Axial halogen allows for anti-periplanar elimination with more substituted β-hydrogen. libretexts.orglibretexts.org |

| trans-2-alkyl-halocyclohexane | E2 Elimination | Slower | Less substituted alkene (Hofmann product) | Axial halogen can only achieve anti-periplanar geometry with a less substituted β-hydrogen. libretexts.orglibretexts.org |

| cis-2-bromo-1-methylcyclohexane | Autoxidation | Faster | t-2-bromo-1-methyl-r-1-cyclohexanol | Formation of a stabilizing bromine-bridged radical. oup.com |

| trans-2-bromo-1-methylcyclohexane | Autoxidation | Slower | - | Steric hindrance to radical formation. oup.com |

Comparative Reactivity Studies with Related Halogenated Cyclohexanones

The reactivity of this compound can be better understood by comparing it with other halogenated cyclohexanones. The nature and position of the halogen atom, as well as other substituents on the ring, significantly influence the chemical behavior of these compounds. acs.org

The reactivity of a C-X (carbon-halogen) bond is dependent on the hybridization of the carbon atom and the identity of the halogen. acs.org In general, the C-Br bond is weaker than the C-Cl bond, making brominated compounds often more reactive in nucleophilic substitution and elimination reactions.

The position of the halogen relative to the carbonyl group is a critical determinant of reactivity. For instance, α-haloketones, such as 2-bromocyclohexanone (B1249149), are susceptible to a variety of reactions, including Favorskii rearrangements, which are not possible for isomers where the halogen is further from the carbonyl group. The electron-withdrawing nature of the carbonyl group can also influence the acidity of α-hydrogens, affecting base-catalyzed reactions.

Studies on related systems, such as the reaction of HBr with 3-methylcyclohexene, demonstrate the formation of multiple stereoisomeric products, including cis- and trans-1-bromo-3-methylcyclohexane. vaia.comsolutioninn.com This highlights the complex interplay of carbocation stability and stereochemical factors in addition reactions. In contrast, the reaction of HBr with 3-bromocyclohexene (B24779) yields a single product, trans-1,2-dibromocyclohexane, due to the directing effect of the existing bromine atom. vaia.com

The stability of the cyclohexanone (B45756) ring itself plays a role in its reactivity. Cyclohexanone favors sp3 hybridization at the carbonyl carbon upon nucleophilic attack, as this relieves torsional strain, making it more reactive than cyclopentanone (B42830) or cycloheptanone. quora.com The presence of a bromine atom and a methyl group in this compound will further modulate this inherent reactivity through steric and electronic effects.

Table 2: Comparison of Reactivity in Halogenated Cyclic Compounds

| Compound | Reaction | Product(s) | Observations |

| 3-methylcyclohexene | Addition of HBr | Mixture of cis- and trans-1-bromo-3-methylcyclohexane and cis- and trans-1-bromo-2-methylcyclohexane. vaia.comsolutioninn.com | Formation of multiple products due to comparable stability of intermediate carbocations. vaia.com |

| 3-bromocyclohexene | Addition of HBr | trans-1,2-dibromocyclohexane. vaia.com | Highly selective reaction due to the influence of the existing bromine atom on the intermediate. vaia.com |

| trans-2-methyl-1-chlorocyclohexane | E2 Elimination | 3-methylcyclohexene. libretexts.orglibretexts.org | Slower reaction rate, formation of the non-Zaitsev product. libretexts.orglibretexts.org |

| cis-2-methyl-1-chlorocyclohexane | E2 Elimination | 1-methylcyclohexene. libretexts.orglibretexts.org | Faster reaction rate, formation of the Zaitsev product. libretexts.orglibretexts.org |

Computational Chemistry and Theoretical Studies on 2 Bromo 3 Methylcyclohexanone

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, stability, and energetics of molecules. For cyclohexanone (B45756) derivatives, these methods are frequently employed to understand the interplay of steric and electronic effects that dictate their chemical behavior.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Energetics

DFT has become a standard method for studying the electronic properties of organic molecules. For a molecule like 2-Bromo-3-methylcyclohexanone, DFT calculations could provide valuable information on its molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and the relative energies of its various isomers. Such data is crucial for predicting its reactivity and stability. However, specific studies applying DFT to this particular compound, which would yield data on its electronic structure and energetics, are not present in the surveyed literature.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for more accurate energy and property predictions. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark data for the conformational energies and reaction barriers of this compound. Regrettably, no specific ab initio studies dedicated to this molecule have been identified.

Conformational Analysis and Energy Minimization

The conformational landscape of substituted cyclohexanones is a classic topic in stereochemistry. The chair conformation is generally the most stable, but the presence of substituents can lead to a variety of conformational isomers with different energies.

Prediction of Stable Conformers and Their Relative Energies

For this compound, several diastereomers and, for each, multiple chair and boat conformers can exist. Computational energy minimization would be essential to predict the most stable conformers and their relative population at equilibrium. Key factors influencing stability include the preference of the methyl and bromo substituents for equatorial or axial positions to minimize steric strain, as well as dipole-dipole interactions. Without specific computational studies, a quantitative ranking of the stability of these conformers is not possible.

Calculation of Conformational Energy Barriers

The energy barriers to ring inversion and substituent rotation are important for understanding the dynamic behavior of cyclohexanone derivatives. Computational methods can be used to locate the transition states for these processes and calculate the associated energy barriers. This information is valuable for interpreting experimental data from techniques like dynamic NMR spectroscopy. However, no such computational data for this compound is currently available.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry plays a vital role in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying intermediates and, most importantly, the transition states that govern the reaction rate. For this compound, potential reactions for study could include nucleophilic substitution, elimination, or enolate formation. Computational analysis would involve locating the transition state structures for these reactions and calculating their activation energies, providing insight into the reaction kinetics and selectivity. To date, no theoretical studies on the reaction mechanisms involving this compound have been reported in the literature.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra for proposed structures, computational results can help confirm experimental assignments or distinguish between possible isomers.

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for a given molecule. The most common method involves optimizing the molecular geometry using a suitable level of theory (e.g., DFT) and then calculating the NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

For this compound, such calculations could:

Confirm the structure: By comparing the calculated spectrum with the experimental one, the identity of the compound can be confirmed.

Assign signals: Differentiating between the various methylene protons (at C4, C5, and C6) can be challenging experimentally. Calculated chemical shifts can provide a basis for definitive assignments.

Distinguish between diastereomers: The different spatial arrangements of atoms in the (2R,3R) and (2S,3R) diastereomers would lead to distinct NMR spectra. Calculating the spectra for each isomer and comparing them to the experimental data would allow for the assignment of the relative stereochemistry.

The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects, which are often modeled using a polarizable continuum model (PCM).

Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts

This table shows a hypothetical comparison between experimentally observed ¹³C NMR chemical shifts for a diastereomer of this compound and values predicted by a DFT/GIAO calculation.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C=O) | 201.5 | 200.8 |

| C2 (CHBr) | 55.2 | 54.7 |

| C3 (CH) | 45.8 | 45.1 |

| C4 (CH₂) | 35.1 | 34.6 |

| C5 (CH₂) | 26.9 | 26.5 |

| C6 (CH₂) | 39.7 | 39.0 |

| C7 (CH₃) | 16.3 | 15.9 |

Computational chemistry can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. After a geometry optimization, a frequency calculation is performed. The results provide a list of vibrational modes and their corresponding frequencies and intensities.

For this compound, this analysis would be useful for:

Functional group identification: The calculated spectrum would show characteristic peaks, such as the strong carbonyl (C=O) stretch, C-H stretches, and the C-Br stretch, aiding in the interpretation of the experimental spectrum.

Conformational analysis: Different conformations of the cyclohexanone ring (e.g., chair, boat) would have distinct vibrational spectra. By comparing calculated spectra for different conformers with the experimental spectrum, the dominant conformation in the sample can be identified.

Verification of stationary points: Frequency calculations are essential to characterize stationary points on the potential energy surface. A minimum energy structure (like a stable conformer) will have all real (positive) vibrational frequencies, while a transition state will have one imaginary frequency.

Since this compound is a chiral molecule, it will exhibit optical activity. Chiroptical spectroscopy, such as Circular Dichroism (CD), provides information about the three-dimensional structure of chiral molecules. The prediction of CD spectra is a powerful tool for determining the absolute configuration of a molecule.

Time-dependent DFT (TD-DFT) calculations can simulate the electronic transitions that give rise to the CD spectrum. By calculating the CD spectrum for a specific enantiomer (e.g., (2R,3R)-2-bromo-3-methylcyclohexanone) and comparing the simulated spectrum's sign and shape to the experimental one, the absolute configuration of the synthesized compound can be determined. This is particularly useful when crystallographic methods are not feasible.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While the quantum mechanical calculations described above typically model molecules in a static, gas-phase environment (or with implicit solvent), Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time. MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Explore conformational flexibility: The cyclohexanone ring is not rigid. MD simulations can reveal the dynamics of ring-flipping and the relative populations of different chair and twist-boat conformers.

Study solvent effects: By including explicit solvent molecules (e.g., water, chloroform) in the simulation box, MD can provide a detailed picture of how the solvent organizes around the solute molecule. This is crucial for understanding reaction mechanisms in solution, as solvent molecules can stabilize or destabilize reactants, intermediates, and transition states. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, which treat the reacting species with quantum mechanics and the surrounding solvent with molecular mechanics, are particularly powerful for studying reactions in solution.

Investigate intermolecular interactions: MD simulations can model how molecules of this compound interact with each other in the liquid phase, providing insights into bulk properties.

Applications of 2 Bromo 3 Methylcyclohexanone As a Synthetic Building Block

Precursor in the Synthesis of Carbocyclic Frameworks

The reactivity of 2-bromo-3-methylcyclohexanone is harnessed in the formation of various carbocyclic systems, including the expansion and contraction of its inherent six-membered ring, as well as the construction of more intricate spirocyclic and fused-ring structures.

Ring Expansion and Contraction Reactions for Diverse Ring Systems

Ring expansion reactions provide a pathway to larger ring systems from more readily available smaller rings. While specific examples detailing the ring expansion of this compound are not prevalent in the provided search results, the general principle of one-carbon ring expansion of cyclic ketones is a well-established synthetic strategy. orgsyn.orgchemistrysteps.com For instance, the reaction of a cyclic ketone with diazomethane (B1218177) can lead to the formation of a homologous cycloalkanone. core.ac.uk This methodology could theoretically be applied to this compound to generate a seven-membered ring, a 3-bromo-4-methylcycloheptanone. The regioselectivity of such an expansion would be a key consideration. orgsyn.org